molecular formula C15H10N4 B13774772 (2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile

(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile

Cat. No.: B13774772
M. Wt: 246.27 g/mol
InChI Key: WTNWFNROTDRXAF-MLPAPPSSSA-N
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Description

(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile is a complex organic compound characterized by its unique pyrazino[1,2-a]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyrimidine with phenylacetonitrile under basic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide in the presence of light.

Major Products

Scientific Research Applications

(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4H-pyrazino[1,2-a]pyrimidine: Shares the core structure but lacks the acetonitrile group.

    4H-Pyrazino[1,2-a]pyrimidine derivatives: Various derivatives with different substituents on the pyrazino[1,2-a]pyrimidine core.

Uniqueness

(2Z)-(2-Phenyl-4H-pyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile is unique due to its specific structural configuration and the presence of the acetonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

Molecular Formula

C15H10N4

Molecular Weight

246.27 g/mol

IUPAC Name

(2Z)-2-(2-phenylpyrazino[1,2-a]pyrimidin-4-ylidene)acetonitrile

InChI

InChI=1S/C15H10N4/c16-7-6-13-10-14(12-4-2-1-3-5-12)18-15-11-17-8-9-19(13)15/h1-6,8-11H/b13-6-

InChI Key

WTNWFNROTDRXAF-MLPAPPSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C/C#N)/N3C=CN=CC3=N2

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC#N)N3C=CN=CC3=N2

Origin of Product

United States

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